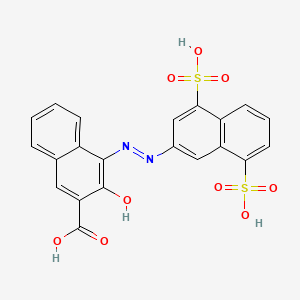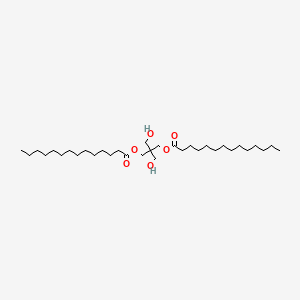
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with the molecular formula C22H44O5. It is also known as 2-Dodecyl-15-crown-5. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of dodecyl bromide with 1,4,7,10,13-pentaoxacyclopentadecane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dodecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ability to form complexes with metal cations.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Mechanism of Action
The mechanism of action of 2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane involves the formation of stable complexes with metal cations. The ether oxygen atoms in the crown ether ring coordinate with the cation, effectively encapsulating it within the ring structure. This complexation enhances the solubility and transport of the cation in nonpolar solvents, facilitating various chemical processes .
Comparison with Similar Compounds
Similar Compounds
15-Crown-5: A smaller crown ether with a similar structure but without the dodecyl group.
18-Crown-6: A larger crown ether with six ether oxygen atoms, providing a larger cavity for complexation.
Dibenzo-18-crown-6: A crown ether with two benzene rings, offering different solubility and complexation properties.
Uniqueness
2-Dodecyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to the presence of the dodecyl group, which enhances its lipophilicity and allows it to interact with nonpolar solvents more effectively. This property makes it particularly useful in applications where solubility in nonpolar media is required .
Properties
CAS No. |
74649-89-1 |
|---|---|
Molecular Formula |
C22H44O5 |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
2-dodecyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C22H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-22-21-26-18-17-24-14-13-23-15-16-25-19-20-27-22/h22H,2-21H2,1H3 |
InChI Key |
DFWQSNWJMXKBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



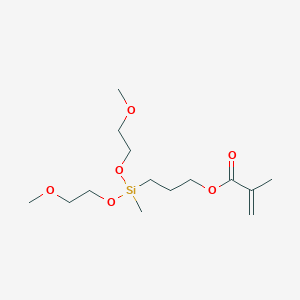
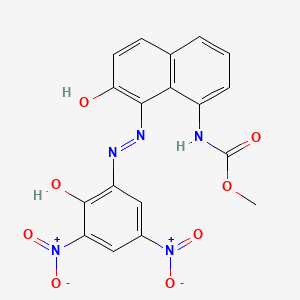
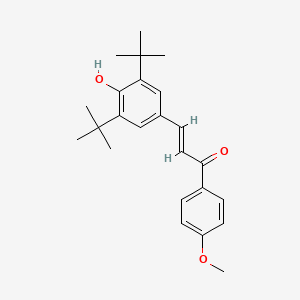
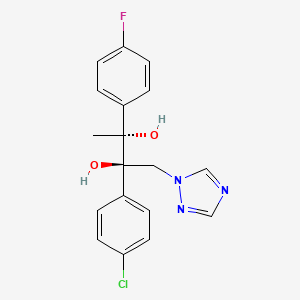
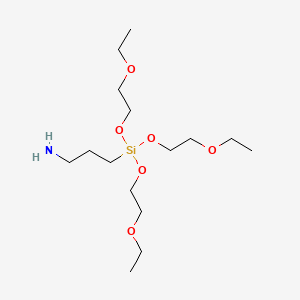
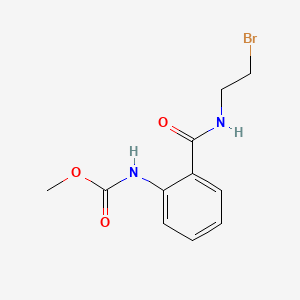


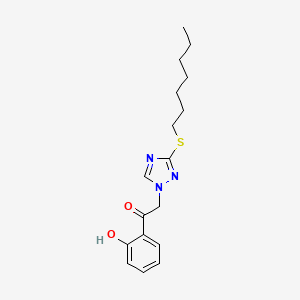
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

